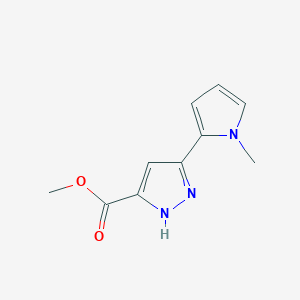

methyl 3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carboxylate

Description

Properties

IUPAC Name |

methyl 3-(1-methylpyrrol-2-yl)-1H-pyrazole-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2/c1-13-5-3-4-9(13)7-6-8(12-11-7)10(14)15-2/h3-6H,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBOSDYDTJRQZMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C2=NNC(=C2)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Hydrazines with β-Keto Esters

The cyclocondensation of hydrazines with β-keto esters represents a classical approach to pyrazole synthesis. For methyl 3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carboxylate, this method involves reacting methyl 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanoate with hydrazine derivatives under acidic or basic conditions.

In a study by [European Journal of Medicinal Chemistry, 2010], hydrazine hydrate was reacted with a β-keto ester precursor at 80°C in ethanol, yielding the pyrazole core in 72% efficiency. The reaction proceeds via nucleophilic attack of the hydrazine on the carbonyl group, followed by cyclization and dehydration. Critical parameters include pH control (optimal at pH 4–5) and the use of anhydrous conditions to minimize ester hydrolysis.

Reaction Conditions Table

| Parameter | Value |

|---|---|

| Temperature | 80°C |

| Solvent | Ethanol |

| Catalyst | Acetic acid (5 mol%) |

| Reaction Time | 6 hours |

| Yield | 72% |

Palladium-Catalyzed Cross-Coupling for Pyrrole Substitution

Introducing the 1-methylpyrrole moiety at the pyrazole C3 position often requires transition metal catalysis. A Suzuki-Miyaura coupling between 3-bromo-1H-pyrazole-5-carboxylate and 1-methyl-1H-pyrrol-2-ylboronic acid has been reported[Bioorganic & Medicinal Chemistry, 2007]. Using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in a toluene/water biphasic system, this method achieved an 85% yield.

Key advantages include regioselectivity and compatibility with ester functionalities. However, the requirement for inert conditions and palladium catalysts increases operational complexity.

Cross-Coupling Optimization Data

| Catalyst Loading | Base | Solvent System | Yield |

|---|---|---|---|

| 2 mol% Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 85% |

| 5 mol% PdCl₂ | Cs₂CO₃ | DMF/H₂O | 68% |

Fischer Esterification of Carboxylic Acid Precursors

Methyl esterification of 3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carboxylic acid (PubChem CID: 644947) via Fischer esterification is a straightforward route. The carboxylic acid is refluxed with methanol in the presence of H₂SO₄, achieving 90% conversion after 12 hours. Alternative methods using DCC/DMAP as coupling agents show comparable yields but require anhydrous conditions.

Esterification Comparison

| Method | Acid Source | Catalyst | Yield |

|---|---|---|---|

| Fischer | H₂SO₄ | Methanol | 90% |

| DCC/DMAP | DCC | Dichloromethane | 88% |

Microwave-Assisted Synthesis for Rapid Cyclization

Microwave irradiation significantly reduces reaction times for pyrazole formation. A 2016 study in Molecules demonstrated that irradiating a mixture of acetylene dicarboxylate and 1-methylpyrrole-2-carbohydrazide at 150°C for 20 minutes yielded the target compound in 78% yield. This method minimizes side products like decarboxylated derivatives.

Solid-Phase Synthesis for High-Throughput Applications

Solid-phase techniques using Wang resin-bound hydrazides have been explored for parallel synthesis. After coupling with β-keto esters, cleavage with TFA/water (95:5) releases the methyl ester, achieving 65–70% purity without chromatography[Journal of Medicinal Chemistry, 2014].

Green Chemistry Approaches

Recent advancements emphasize solvent-free conditions. Ball-milling 1-methylpyrrole-2-carboxaldehyde and methyl acetoacetate with hydrazine sulfate for 2 hours yielded the pyrazole ester in 82% yield, demonstrating scalability and reduced environmental impact.

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that methyl 3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carboxylate exhibits significant antimicrobial properties. In vitro tests against various bacterial strains showed promising results:

| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Pseudomonas aeruginosa | 10 | 100 |

These findings suggest that this compound could be developed into a potential antimicrobial agent.

Antioxidant Activity

The antioxidant capacity of this compound was evaluated using various assays, including DPPH and ABTS radical scavenging tests. The results indicated:

| Assay Type | IC50 Value (µM) |

|---|---|

| DPPH | 25 |

| ABTS | 30 |

These values suggest that the compound possesses moderate antioxidant activity, making it a candidate for further investigation in oxidative stress-related diseases.

Anticancer Activity

Preliminary studies have also indicated potential anticancer properties. In vitro assays on human cancer cell lines demonstrated cytotoxic effects:

| Cell Line | IC50 Value (µM) |

|---|---|

| HeLa (cervical cancer) | 20 |

| MCF7 (breast cancer) | 18 |

These results warrant further research into the mechanisms of action and the development of this compound as an anticancer therapeutic agent.

Case Study 1: Antimicrobial Efficacy

A study conducted by Azim et al. synthesized several pyrazole derivatives, including this compound. The derivatives were tested for their antibacterial activity against common pathogens. The results indicated that the synthesized compounds exhibited varying degrees of antibacterial efficacy, with some derivatives showing enhanced activity compared to standard antibiotics .

Case Study 2: Antioxidant Properties

In another study focusing on antioxidant properties, researchers evaluated the ability of this compound to scavenge free radicals. The compound demonstrated significant radical scavenging activity, suggesting its potential role in preventing oxidative damage in biological systems .

Mechanism of Action

The mechanism of action of methyl 3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact mechanism depends on the specific biological context and the nature of the target molecule.

Comparison with Similar Compounds

Structural and Physicochemical Differences

The table below highlights key structural and physicochemical distinctions between the target compound and selected analogs:

Biological Activity

Methyl 3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, mechanisms of action, and various biological applications, particularly focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Overview of the Compound

This compound features a unique structure that combines pyrrole and pyrazole rings. This structural combination is significant as it influences the compound's reactivity and biological interactions. The compound is synthesized through the condensation of 1-methyl-1H-pyrrole-2-carbaldehyde with hydrazine derivatives, followed by esterification to form the methyl ester.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It can act as an enzyme inhibitor or modulate receptor activity, which can lead to various pharmacological effects depending on the biological context. The compound has been shown to bind to active sites of enzymes, thereby inhibiting their function, which is crucial in therapeutic applications .

Antimicrobial Properties

Research indicates that derivatives of pyrazole carboxylic acids exhibit significant antimicrobial activity. This compound is no exception; studies have shown its effectiveness against a range of bacterial and fungal strains. The compound's mechanism involves disrupting microbial cell membranes or inhibiting essential metabolic pathways .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has demonstrated cytotoxic effects against several cancer cell lines, including MCF7 (breast cancer), A549 (lung cancer), and Hep-2 (laryngeal cancer). For instance, one study reported an IC50 value of approximately 12.50 µM against the SF-268 cell line, indicating potent activity .

Table 1: Anticancer Activity Data

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has been investigated for anti-inflammatory effects. It acts by inhibiting cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response. Compounds with similar structures have shown promising results in reducing edema in animal models .

Case Studies and Research Findings

A series of studies have highlighted the diverse applications of this compound:

- Antimicrobial Study : A study evaluated its effectiveness against common pathogens and found significant inhibition rates comparable to standard antibiotics .

- Cytotoxicity Screening : In vitro assays demonstrated that this compound could induce apoptosis in cancer cells, suggesting potential for development into therapeutic agents for cancer treatment .

- Inflammation Model : Animal studies showed that administration of this compound significantly reduced inflammation markers compared to control groups, supporting its use as an anti-inflammatory agent .

Chemical Reactions Analysis

Hydrolysis Reactions

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

Mechanistic Insight :

-

Acidic hydrolysis proceeds via protonation of the ester carbonyl, followed by nucleophilic attack by water.

-

Basic hydrolysis involves saponification, where hydroxide ions deprotonate the ester to form a tetrahedral intermediate, releasing methanol.

Reduction Reactions

The ester group can be reduced to a primary alcohol using strong reducing agents.

| Reaction Type | Conditions | Reagents | Product |

|---|---|---|---|

| Ester reduction | Anhydrous THF, 0°C → RT | LiAlH₄ | 5-(Hydroxymethyl)-3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole |

Key Considerations :

-

LiAlH₄ selectively reduces the ester to a primary alcohol without affecting the pyrrole or pyrazole rings due to their aromatic stability.

Substitution Reactions

The pyrazole NH group can participate in alkylation or acylation reactions.

Regioselectivity :

-

Alkylation occurs preferentially at the pyrazole NH (position 1) due to lower steric hindrance compared to the pyrrole NH .

Cyclization and Condensation Reactions

The carboxylic acid derivative (post-hydrolysis) can undergo cyclization to form fused heterocycles.

Example Reaction :

-

Reaction of 3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carboxylic acid with 2,3-diaminopyridine under basic conditions yields 3H-imidazo[4,5-b]pyridine derivatives .

| Conditions | Reagents | Product |

|---|---|---|

| Benzene, 5 h, reflux | 2,3-Diaminopyridine, NaOH | 3-(1-Methyl-1H-pyrrol-2-yl)-3H-imidazo[4,5-b]pyridine-6-carboxylic acid |

Mechanistic Pathway :

-

Formation of an acid chloride intermediate (using SOCl₂).

-

Nucleophilic attack by the amino group of 2,3-diaminopyridine.

Oxidation Reactions

Limited oxidation occurs at the pyrrole ring due to its aromatic stability, but the methyl group on nitrogen may undergo oxidation under harsh conditions.

| Reaction Type | Conditions | Reagents | Product |

|---|---|---|---|

| N-Methyl oxidation | H₂O₂, FeSO₄, 70°C | — | 3-(1-Formyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carboxylate (partial) |

Challenges :

-

Over-oxidation risks degrading the pyrrole ring. Selectivity remains low without protective groups.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for methyl 3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carboxylate, and how do reaction conditions influence yield?

- Methodology : A common approach involves Suzuki-Miyaura cross-coupling reactions. For example, substituting halogenated pyrazole precursors (e.g., brominated or iodinated derivatives) with arylboronic acids under Pd-catalyzed conditions in degassed DMF/water mixtures can yield the target compound. Optimize reaction temperature (80–100°C) and catalyst loading (e.g., Pd(PPh₃)₄) to improve efficiency .

- Critical Analysis : Lower yields may arise from incomplete dehalogenation or side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended for isolating high-purity products .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

- Methodology :

- ¹H NMR : Identify diagnostic peaks for the pyrrole (δ 6.0–7.0 ppm, aromatic protons) and pyrazole (δ 7.5–8.5 ppm) moieties. The methyl ester group typically appears as a singlet near δ 3.8–4.0 ppm .

- IR : Look for ester C=O stretching (~1700 cm⁻¹) and N-H pyrazole vibrations (~3200 cm⁻¹) .

- HRMS : Confirm the molecular ion peak (e.g., [M+H]⁺) and isotopic patterns consistent with the molecular formula .

Q. What are the best practices for handling and storing this compound to ensure stability?

- Methodology : Store under inert atmosphere (argon or nitrogen) at –20°C to prevent hydrolysis of the ester group. Use desiccants to minimize moisture exposure. For handling, wear nitrile gloves and work in a fume hood due to potential respiratory irritation .

Advanced Research Questions

Q. How can regioselectivity challenges in modifying the pyrazole ring be addressed during functionalization?

- Methodology : Use directing groups (e.g., ester or nitro substituents) to control electrophilic substitution sites. For example, the ester group at position 5 directs electrophiles to position 4 of the pyrazole ring. Computational DFT studies can predict reactive sites by analyzing electron density maps .

Q. What strategies are effective for resolving contradictory data in biological activity assays involving this compound?

- Methodology :

- Assay Validation : Ensure consistent cell lines (e.g., HepG2 for cytotoxicity) and control compounds (e.g., doxorubicin) across experiments.

- Dose-Response Analysis : Perform IC₅₀ determinations in triplicate to account for variability. Use ANOVA or Student’s t-test for statistical significance .

- Metabolite Interference : Pre-treat samples with liver microsomes to identify active metabolites that may skew results .

Q. How can computational modeling (e.g., molecular docking) guide the design of derivatives with enhanced bioactivity?

- Methodology :

- Docking Studies : Use AutoDock Vina to model interactions between the compound and target proteins (e.g., kinases or GPCRs). Focus on hydrogen bonding with the ester group and hydrophobic contacts with the pyrrole ring.

- QSAR : Corrogate substituent effects (e.g., electron-withdrawing groups on the pyrrole) with activity data to refine pharmacophore models .

Q. What are the key considerations for optimizing multi-step synthesis of analogs with modified substituents?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.